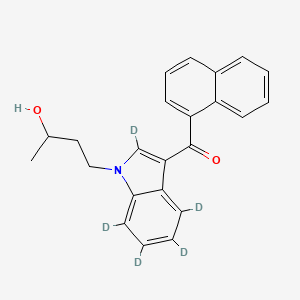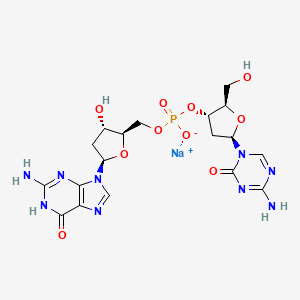![molecular formula C8H8N4O3S B584354 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine CAS No. 139915-43-8](/img/structure/B584354.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine” is a fluorescent tracer used for monitoring glucose uptake into living cells . It consists of a glucosamine molecule substituted with a 7-nitrobenzofurazan fluorophore at its amine group . It is widely referred to as a fluorescent derivative of glucose .
Synthesis Analysis
The synthesis of “2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine” involves reacting D-glucosamine with inexpensive 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . A series of reaction conditions such as reaction time, bases, the loading of bases, solvents, and reaction temperature has been investigated . The yield of the compound can be enhanced to 83.0% under the optimal reaction conditions .Molecular Structure Analysis
The molecular structure of “2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine” is composed of a benzene fused to an oxadiazole ring (a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom) .Chemical Reactions Analysis
The compound is synthesized by reacting D-glucosamine with inexpensive 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . The fluorescent activity is detected by flow cytometry .Physical And Chemical Properties Analysis
The compound is a fluorescent D-glucose analog . It displays excitation/emission maxima of 475/550 nm, respectively . It is used as a fluorescent indicator for direct glucose uptake measurement .Mécanisme D'action
The compound induces apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 and their downstream targets including c-Jun, ATF2, and p53 . It also causes the disruption of the complex between GSTP1-1 and c-Jun N-terminal Kinase (JNK), inducing JNK activation and apoptosis in tumor cells .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c9-3-4-16-6-2-1-5(12(13)14)7-8(6)11-15-10-7/h1-2H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVOHQVHCGWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)


![2H-Furo[2,3-E]indole](/img/structure/B584287.png)


